

Application Notes: Delphinidin Chloride for Angiogenesis Inhibition

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Compound of Interest		
Compound Name:	Delphinidin chloride	
Cat. No.:	B1346885	Get Quote

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Introduction

Delphinidin chloride, an anthocyanidin abundant in pigmented fruits and vegetables, has garnered significant attention for its potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[2][3] Delphinidin exerts its inhibitory effects by targeting key signaling pathways within endothelial cells, making it a promising natural compound for cancer chemoprevention and therapeutic development.[4][5] These application notes provide a comprehensive overview of **Delphinidin chloride**'s mechanism of action, quantitative data from preclinical studies, and detailed protocols for evaluating its anti-angiogenic efficacy.

Mechanism of Action

Delphinidin chloride primarily inhibits angiogenesis by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of neovascularization.[4] It has been shown to directly interfere with the VEGF receptor 2 (VEGFR-2), the main signal transducer for VEGF in endothelial cells.[6] By inhibiting the VEGF-induced tyrosine phosphorylation of VEGFR-2, Delphinidin effectively blocks the activation of downstream signaling cascades crucial for endothelial cell proliferation, migration, and differentiation.[3][6]

The key pathways affected include:

Methodological & Application

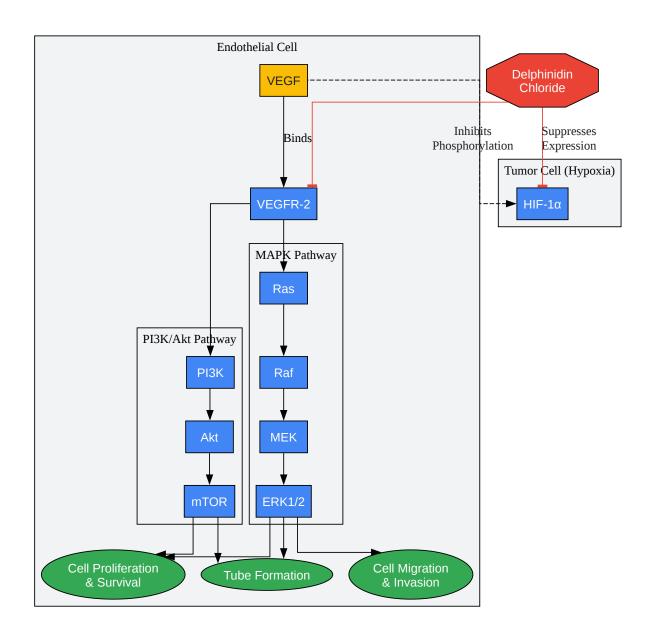




- PI3K/Akt/mTOR Pathway: Delphinidin suppresses the activation of this pathway, which is vital for cell survival and proliferation.[1][4]
- MAPK Pathway (ERK1/2 & p38): It prevents the VEGF-induced phosphorylation of ERK1/2 and p38 MAPK, which are involved in cell proliferation and migration.[4][7]
- HIF-1α Expression: Delphinidin can decrease the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that upregulates VEGF expression under hypoxic conditions typical in tumors.[1][2][8]

This multi-targeted inhibition of critical signaling nodes culminates in the suppression of endothelial cell proliferation, migration, and tube formation, leading to an overall antiangiogenic effect.[4][9]





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Delphinidin Chloride's inhibitory action on the VEGF signaling pathway.



Data Presentation: Quantitative Effects

The anti-angiogenic activity of **Delphinidin chloride** has been quantified in various preclinical models. The tables below summarize key findings.

Table 1: In Vitro Efficacy of **Delphinidin Chloride**

Assay Type	Cell Line	Parameter Measured	Concentrati on	Result	Citation
ERK1/2 Phosphoryl ation	HUVEC	VEGF- induced phosphoryl ation	11.8 μΜ	50% inhibition (IC50)	[6]
Tube Formation	HUVEC	Capillary-like structures	25 μΜ	Complete inhibition of VEGF- induced tube formation	[3][6]
Tube Formation	HAoEC	Number of branchings	0.1 μg/mL (sEV-loaded)	60% reduction	[5]
HRE Promoter Activity	A549 Lung Cancer	EGF-induced activity	10 μΜ	Rapid decrease	[8]

| Proliferation | HUVEC | VEGF-induced proliferation | 25 μ M | Significant decrease |[4] |

Table 2: In Vivo Efficacy of Delphinidin Chloride



Model	Assay Type	Parameter Measured	Treatment	Result	Citation
Mouse	B16-F10 Melanoma Xenograft	Tumor weight	Delphinidin	83% decrease on day 30	[4]
Mouse	Matrigel Plug Assay	bFGF- induced vessel formation	Delphinidin	Suppression of neovasculariz ation	[3][6]

| Chick Embryo | Chorioallantoic Membrane (CAM) | Neovascularization | Delphinidin | Inhibition of angiogenesis |[9] |

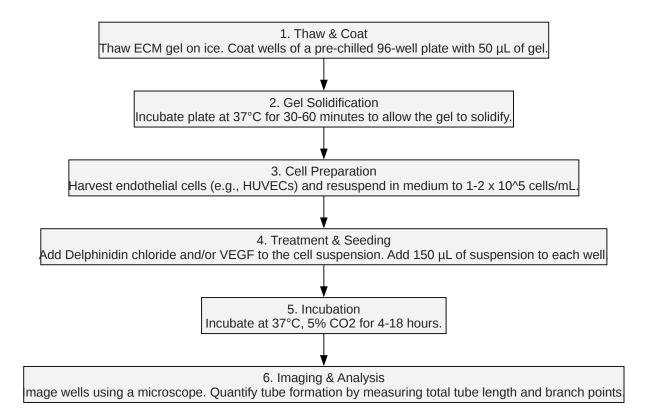
Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to study angiogenesis inhibition.

Protocol 1: Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel), a hallmark of angiogenesis.





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Workflow for the Endothelial Cell Tube Formation Assay.

Materials:

- Delphinidin chloride (CAS 528-53-0)[10]
- Human Umbilical Vein Endothelial Cells (HUVECs)



- Endothelial Growth Medium (EGM-2)
- Basement Membrane Extract (BME), such as Matrigel®
- 96-well cell culture plates
- VEGF (as angiogenic stimulus)
- Inverted microscope with a camera

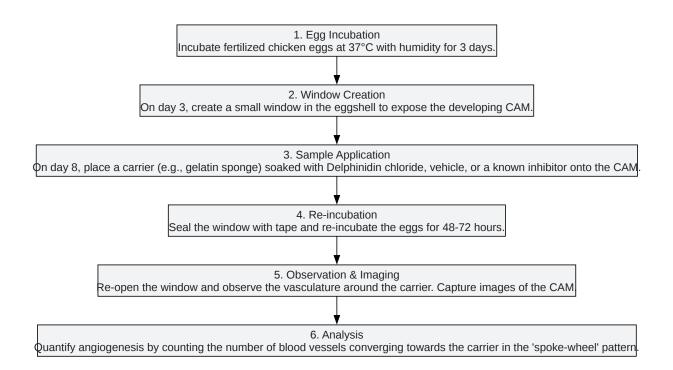
Methodology:

- Plate Preparation: Thaw BME on ice overnight at 4°C. Using pre-cooled pipette tips, add 50 μL of BME to each well of a 96-well plate, ensuring the entire surface is covered.[11][12]
- Gelation: Incubate the plate at 37°C for at least 30 minutes to allow the BME to polymerize and form a gel.[11]
- Cell Seeding: Culture HUVECs to ~80% confluency. Trypsinize, count, and resuspend the cells in EGM-2 medium (containing 0.5-2% serum) at a concentration of 1.5-3 x 10⁴ cells per 150 μL.[11]
- Treatment: Prepare serial dilutions of **Delphinidin chloride** in the cell culture medium. Pretreat the HUVEC suspension with various concentrations of **Delphinidin chloride** (e.g., 1-50 μM) for 30 minutes before seeding. A vehicle control (e.g., 0.1% DMSO) must be included.[9] For stimulated conditions, add VEGF (e.g., 20 ng/mL) to the medium.
- Incubation: Gently add 150 μ L of the treated cell suspension onto the surface of the solidified BME. Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[11]
- Quantification: After incubation, examine the plate under an inverted microscope. Capture
 images from several representative fields for each well. Quantify the extent of tube formation
 using image analysis software (e.g., ImageJ) by measuring parameters such as the number
 of junctions, number of branches, and total tube length.[13]

Protocol 2: Chick Chorioallantoic Membrane (CAM) Assay



The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chick embryo to assess the pro- or anti-angiogenic effects of test compounds.[14][15]



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Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Materials:

- Fertilized chicken eggs
- Egg incubator (37°C, 60-70% humidity)



- Sterile forceps and scissors or a rotary tool
- Sterile gelatin sponges or filter paper discs
- Delphinidin chloride solution
- Stereomicroscope with a camera

Methodology:

- Egg Incubation: Place fertilized chicken eggs in an incubator at 37°C with constant humidity.
- Windowing: On embryonic day 3 or 4, sterilize the eggshell with 70% ethanol. Carefully create a small, square window (approx. 1 cm²) in the shell over the air sac, avoiding damage to the underlying membrane.
- Sample Preparation: Prepare sterile solutions of **Delphinidin chloride** at desired concentrations. Saturate small, sterile gelatin sponges or filter paper discs (5-10 μL volume) with the test solution, a vehicle control, or a positive control (angiogenic factor). Allow the sponges to air-dry briefly under sterile conditions.[14]
- Application: On embryonic day 8 or 9, carefully place the prepared sponge onto the CAM, ensuring good contact with the vascular network.[14]
- Sealing and Incubation: Seal the window with sterile adhesive tape and return the eggs to the incubator for an additional 48-72 hours.
- Analysis: After the incubation period, remove the tape and observe the CAM under a stereomicroscope. A positive anti-angiogenic result is characterized by an avascular zone around the sponge and a reduction in the number and density of vessels compared to the vehicle control.[16]
- Quantification: Capture high-resolution images. Quantify the anti-angiogenic effect by counting the number of branching points or measuring the total length of blood vessels within a defined radius around the implant.[16]

Conclusion



Delphinidin chloride is a potent, naturally derived inhibitor of angiogenesis. Its ability to suppress key signaling pathways like VEGF/VEGFR-2, PI3K/Akt, and MAPK makes it a valuable tool for cancer research and a promising candidate for drug development.[4][5] The protocols and data presented here provide a framework for scientists to effectively study and utilize **Delphinidin chloride** in their investigations into angiogenesis-dependent pathologies.

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